SR10067

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

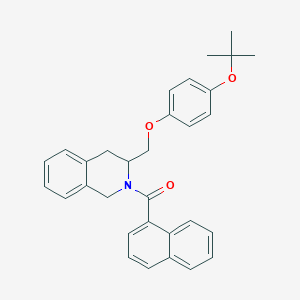

[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPAGKWBFUICQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Function and Application of SR10067

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the mammalian circadian clock, functioning as transcriptional repressors that link the molecular clock to metabolic and physiological outputs. By activating REV-ERB, this compound provides a powerful chemical tool for probing the functions of the circadian rhythm and presents therapeutic potential for a range of conditions, including neuropsychiatric disorders, metabolic diseases, and inflammatory conditions.[1][2][3] This document provides a comprehensive overview of the core function of this compound, summarizes key quantitative data, outlines experimental methodologies for its use, and visualizes its mechanism of action and experimental applications.

Core Function and Mechanism of Action

This compound exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ nuclear receptors.[1][2] In their active state, REV-ERBs recruit the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to their target gene promoters. This action leads to chromatin condensation and transcriptional repression.

The most well-characterized function of the REV-ERBs is their role within the core circadian clock feedback loop. They rhythmically repress the transcription of key positive clock regulators, most notably Bmal1 (also known as Arntl). By activating REV-ERB, this compound enhances this repressive activity, leading to a potent and acute suppression of Bmal1 expression. This modulation of the core clock machinery subsequently alters the expression of numerous clock-controlled genes that govern downstream physiological processes.

Beyond its central role in the circadian clock, this compound has demonstrated efficacy in various therapeutic contexts:

-

Neuropsychiatric and Sleep Disorders: As a brain-penetrant compound, this compound can directly modulate the central clock in the suprachiasmatic nucleus (SCN) and other brain regions. In animal models, it has been shown to induce wakefulness, reduce slow-wave and REM sleep, and display anxiolytic activity. However, in models of depression, its potentiation of the clock's negative loop can enhance a depression-like phenotype by suppressing the Bmal1-Homer1a axis in the medial prefrontal cortex (mPFC).

-

Inflammation and Immunity: REV-ERB activation is known to suppress inflammatory responses. This compound has been shown to attenuate Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells, suggesting a therapeutic potential for asthma and other allergic diseases. It achieves this by restoring the integrity of adherens and tight junctions and modulating the expression of inflammatory and clock-related genes.

-

Metabolic Diseases: The circadian clock is a master regulator of metabolism. Pharmacological activation of REV-ERB by synthetic agonists has been shown to decrease fat mass and improve metabolic profiles in mice, indicating potential applications in treating metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Value | Reference |

| IC₅₀ | Rev-Erbα | 170 nM | |

| IC₅₀ | Rev-Erbβ | 160 nM |

Table 2: In Vivo Pharmacological Data for this compound

| Parameter | Animal Model | Dosage & Administration | Key Findings | Reference |

| Pharmacokinetics | Mouse | 30 mg/kg (i.p.) | Good brain penetration; plasma and brain concentrations remain above IC₅₀. | |

| Circadian Behavior | Mouse | 30 mg/kg (i.p.) | Suppressed nocturnal wheel-running activity; induced wakefulness. | |

| Gene Expression | Mouse | 30 mg/kg (i.p.) | Suppressed circadian expression of Npas2 in the hypothalamus. | |

| Depression Phenotype | Mouse | 30 mg/kg (i.p.) | Increased immobility in Forced Swim and Tail Suspension Tests; decreased Bmal1 and Homer1a mRNA in mPFC. |

Signaling Pathways and Experimental Workflows

Visual diagrams provide a clear understanding of the molecular pathways and experimental designs involving this compound.

Caption: Core signaling pathway of this compound activation of REV-ERB.

Caption: Experimental workflow for in vivo studies of this compound.

Caption: Experimental workflow for in vitro epithelial barrier studies.

Experimental Protocols

The following sections describe the methodologies for key experiments cited in the literature. These are intended as a guide and are not exhaustive protocols.

A. In Vivo Analysis of this compound on Depression-Like Behavior in Mice

This protocol is based on studies investigating the role of REV-ERB activation in mood regulation.

-

Animal Model: Wild-type (WT) mice are used. For specificity, Rev-erbα knockout mice can be used as a negative control to confirm on-target effects.

-

Induction of Depression-Like Phenotype: A Chronic Mild Stress (CMS) or Chronic Defeat Model (CDM) paradigm is employed to induce a depression-like state, which is characterized by behaviors such as anhedonia.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. The injection is typically timed to a specific circadian point, such as Zeitgeber Time 06 (ZT06), to account for the rhythmic nature of the target.

-

Behavioral Assays:

-

Forced Swim Test (FST) & Tail Suspension Test (TST): These tests are conducted 24 hours post-injection to measure behavioral despair. The primary endpoint is the duration of immobility. An increase in immobility time is interpreted as a pro-depressive phenotype.

-

Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. A reduction in the preference for sucrose solution over plain water indicates an anhedonic-like state.

-

-

Molecular Analysis:

-

Tissue Collection: Following behavioral testing, mice are euthanized, and the medial prefrontal cortex (mPFC) is dissected.

-

qRT-PCR: RNA is extracted from the mPFC tissue to quantify the mRNA expression levels of target genes, such as Bmal1 and Homer1a, relative to a housekeeping gene.

-

B. In Vitro Analysis of this compound on Epithelial Barrier Function

This protocol is based on studies evaluating the anti-inflammatory effects of this compound in an asthma model.

-

Cell Culture: Human bronchial epithelial cells (16-HBE line) are cultured to confluence on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the airway epithelium.

-

Drug Treatment:

-

Pre-treatment: The cell monolayers are pre-treated with this compound for 4 hours.

-

Challenge: Following pre-treatment, the cells are exposed to Th2 cytokines (e.g., IL-4 and IL-13) or an allergen like house dust mite (HDM) extract for 24 hours to induce barrier dysfunction.

-

-

Barrier Function Assessment:

-

Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the epithelial barrier. A decrease in TEER indicates increased permeability and barrier disruption. The ability of this compound to attenuate the cytokine-induced drop in TEER is the primary functional endpoint.

-

-

Molecular and Cellular Analysis:

-

Gene Expression Analysis (qRT-PCR): RNA is isolated from the cells to measure changes in the mRNA levels of genes encoding adherens junction (e.g., Cdh1/E-cadherin) and tight junction (Ocln/Occludin, Tjp1/ZO-1) proteins, as well as core circadian clock genes (Bmal1, Clock, etc.).

-

Immunofluorescence Microscopy: Cells are fixed and stained with antibodies against junctional proteins (e.g., E-cadherin, β-catenin) to visualize their localization at cell-cell borders. Disrupted, discontinuous staining indicates a compromised barrier, while this compound pre-treatment is assessed for its ability to preserve the normal localization pattern.

-

Conclusion

This compound is a pivotal research tool for dissecting the complex roles of the nuclear receptors REV-ERBα and REV-ERBβ. Its function as a potent agonist allows for the acute pharmacological modulation of the core circadian clock, enabling detailed studies of its influence on a wide array of physiological and pathological processes. The data clearly demonstrate its ability to impact gene expression, cellular function, and organismal behavior. For drug development professionals, the efficacy of this compound in preclinical models of sleep disorders, inflammation, and depression highlights the therapeutic potential of targeting the circadian clock, while also underscoring the need for careful consideration of the complex and sometimes opposing effects that can arise from modulating this fundamental biological system.

References

SR10067: A Technical Guide to its Discovery, Synthesis, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Its discovery has provided a valuable chemical tool for elucidating the role of these receptors in the regulation of circadian rhythms, metabolism, and inflammation. This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound was developed as a more potent successor to the first-generation REV-ERB agonists, SR9009 and SR9011. While SR9009 and SR9011 were instrumental as initial in vivo chemical probes, they exhibited relatively low potency. The development of this compound aimed to create a higher-affinity ligand to enhance in vivo efficacy and further investigate the therapeutic potential of targeting REV-ERB.[1] this compound emerged from extensive modifications of the SR9009/SR9011 scaffold.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison with its predecessors.

Table 1: In Vitro Potency of REV-ERB Agonists

| Compound | REV-ERBα IC50 (nM) | REV-ERBβ IC50 (nM) | BMAL1 Promoter Luciferase Assay IC50 (nM) |

| This compound | 170 [1][3] | 160 | 140 |

| SR9011 | 670 | 800 | 620 |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Conditions |

| Dosage | 30 mg/kg | i.p. in mice |

| Plasma Concentration (1h) | > IC50 | i.p. injection |

| Brain Concentration (1h) | > IC50 | i.p. injection |

| Plasma Concentration (6h) | Above IC50 | i.p. injection |

| Brain Concentration (6h) | 150 ± 20 nM | i.p. injection |

| Anxiolytic Activity (ED50) | 12 mg/kg | Marble burying assay |

| Suppression of Wheel Running Activity (ED50) | 20 mg/kg |

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available precursors. The key steps are outlined below.

Synthesis of DL-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (20 mmol) is added portion-wise to a suspension of LiAlH4 (80 mmol) in THF (150 mL) at 0°C under an argon atmosphere. The reaction mixture is then refluxed for 16 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water (3 mL), 15% aqueous NaOH (3 mL), and water (9 mL). The resulting precipitate is filtered and washed with diethyl ether. The solvent is removed under vacuum to yield the product as brown microcrystals (76% yield), which is used in the subsequent step without further purification.

Signaling Pathway and Mechanism of Action

This compound functions as an agonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ). These receptors are key components of the core circadian clock machinery, acting as transcriptional repressors.

Upon binding to REV-ERB, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR), thereby increasing the transcriptional repression of REV-ERB target genes. A primary target of REV-ERB is the Bmal1 gene, a key activator in the circadian clock. By repressing Bmal1 transcription, this compound modulates the core clock mechanism, influencing circadian behavior and metabolism.

Experimental Protocols

Gal4-REV-ERB Luciferase Reporter Cotransfection Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

Workflow:

-

Cell Culture: HEK293 cells are cultured in appropriate media.

-

Co-transfection: Cells are co-transfected with two plasmids:

-

A plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of either REV-ERBα or REV-ERBβ.

-

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

-

Compound Treatment: After transfection, cells are treated with varying concentrations of this compound.

-

Cell Lysis: Cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The degree of luminescence is inversely proportional to the agonist activity of the compound (as REV-ERB activation represses transcription).

In Vivo Pharmacokinetic Study

This protocol outlines the procedure to determine the plasma and brain concentrations of this compound in mice.

-

Animal Model: Male C57BL/6J mice are used.

-

Compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

-

Sample Collection: At designated time points (e.g., 1 and 6 hours post-injection), blood and brain tissue are collected from the mice.

-

Sample Processing:

-

Blood is processed to obtain plasma.

-

Brain tissue is homogenized.

-

-

LC-MS/MS Analysis: The concentrations of this compound in the plasma and brain homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Marble Burying Assay for Anxiolytic Activity

This behavioral assay is used to assess the anxiety-reducing effects of this compound in mice.

-

Apparatus: A standard mouse cage is filled with 5 cm of bedding, and 20 marbles are evenly spaced on the surface.

-

Acclimation: Mice are individually placed in the testing cage for 30 minutes to acclimate.

-

Compound Administration: Mice are administered this compound or a vehicle control via i.p. injection.

-

Testing: After a set period post-injection, mice are returned to the cage with the marbles for a 30-minute test session.

-

Scoring: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of anxiolytic-like effects.

Conclusion

This compound represents a significant advancement in the development of synthetic REV-ERB agonists, offering higher potency and in vivo efficacy compared to its predecessors. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, along with key experimental protocols. This compound continues to be a valuable tool for researchers investigating the multifaceted roles of the circadian clock in health and disease, with potential therapeutic implications for sleep disorders, metabolic diseases, and inflammatory conditions.

References

- 1. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. REV-ERBα agonist this compound attenuates Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

SR10067: A Technical Primer on its Antagonistic Role in Circadian Rhythm Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

SR10067 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and specific antagonism of the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ). These nuclear receptors are integral transcriptional regulators of the core molecular clock, and as such, this compound provides a valuable chemical tool for dissecting circadian biology and exploring potential therapeutic interventions for circadian-related disorders. This document provides a detailed overview of this compound's mechanism of action, its quantitative effects on key circadian genes, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Antagonism of RORα and RORγ

The mammalian circadian clock is a self-sustaining transcriptional-translational feedback loop. The positive arm of this loop is driven by the heterodimeric complex of CLOCK (or its paralog NPAS2) and BMAL1. This complex binds to E-box enhancer elements in the promoters of the Period (Per1, Per2) and Cryptochrome (Cry1, Cry2) genes, activating their transcription. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus forming the negative feedback loop.

RORα and RORγ are key components of an accessory feedback loop that imparts stability and robustness to the core clock mechanism. They function as positive regulators by binding to ROR response elements (ROREs) found in the promoter of Bmal1. This binding recruits coactivators and drives the rhythmic transcription of Bmal1, ensuring its levels are high when the repressive PER/CRY complex is absent.

This compound exerts its influence by directly binding to RORα and RORγ, functioning as a pure antagonist. This binding event prevents the recruitment of coactivator proteins necessary for transcriptional activation. The direct consequence is the repression of ROR-mediated transcription, most notably of Bmal1. This reduction in a core positive regulator leads to a dampening of the amplitude of circadian oscillations throughout the entire system.

Caption: Mechanism of this compound in the core circadian clock.

Quantitative Effects on Circadian Gene Expression

The primary and most well-documented effect of this compound is the dose-dependent repression of Bmal1 transcription. This has been consistently demonstrated across various cell lines. The impact on other core clock genes is often a downstream consequence of the reduced Bmal1 levels.

| Gene | Cell Line | This compound Conc. | Effect |

| Bmal1 | HepG2 | 10 µM | ~50% repression of mRNA levels |

| Bmal1 | U2OS | 10 µM | Significant repression of luciferase activity |

| Npas2 | HepG2 | 10 µM | ~40% repression of mRNA levels |

| Rev-erbα | HepG2 | 10 µM | ~60% repression of mRNA levels |

| Cry1 | HepG2 | 10 µM | ~30% repression of mRNA levels |

Note: The exact percentages of repression can vary based on the specific cell line, synchronization method, and the time point of analysis within the circadian cycle.

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to characterize the effects of this compound on circadian gene expression.

3.1. Gene Expression Analysis via Quantitative PCR (qPCR)

This protocol is used to quantify the relative abundance of specific mRNA transcripts for circadian genes following treatment with this compound.

-

Cell Culture and Synchronization: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To synchronize the circadian rhythms of the cell population, the culture medium is replaced with a high-serum medium (e.g., 50% FBS) for 2 hours. Following this shock, the medium is replaced with a serum-free recording medium.

-

This compound Treatment: Immediately after synchronization, this compound (dissolved in DMSO) is added to the recording medium to a final concentration (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO only) is run in parallel.

-

RNA Extraction: Cells are harvested at specific time points post-synchronization (e.g., every 4 hours for 48 hours). Total RNA is extracted using a TRIzol-based reagent or a commercial column-based kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: 1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.

-

Quantitative PCR: qPCR is performed using a real-time PCR system. The reaction mixture (20 µL) typically contains 10 µL of SYBR Green Master Mix, 1 µL of cDNA template, and 0.5 µM each of the forward and reverse primers for the target gene (Bmal1, Per2, etc.) and a housekeeping gene (Gapdh, Actb). The thermal cycling conditions are generally: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s. Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Caption: Experimental workflow for qPCR analysis of gene expression.

3.2. Promoter Activity Analysis via Luciferase Reporter Assay

This assay measures the ability of RORs to activate transcription from a specific gene promoter (e.g., Bmal1) and how this compound inhibits this activity.

-

Plasmid Constructs: A reporter plasmid is constructed by cloning the promoter region of a ROR-target gene (e.g., a ~1kb fragment of the human Bmal1 promoter containing ROREs) upstream of a firefly luciferase gene (pGL3-Bmal1-Luc). A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is used as a transfection control. An expression vector for RORα may also be co-transfected to enhance the signal.

-

Cell Transfection: Human embryonic kidney (HEK293T) or U2OS cells are seeded in 24-well plates. The following day, cells are co-transfected with the pGL3-Bmal1-Luc reporter, the pRL-TK control plasmid, and the RORα expression vector using a lipid-based transfection reagent like Lipofectamine 2000.

-

This compound Treatment: 6 hours post-transfection, the medium is changed, and cells are treated with varying concentrations of this compound or a vehicle control.

-

Lysis and Luminescence Measurement: 24 to 48 hours after treatment, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for transfection efficiency. The data is then expressed as a percentage of the activity observed in the vehicle-treated control. Dose-response curves can be generated to calculate the IC50 value of this compound.

SR10067: A Technical Guide to its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key components of the circadian clock machinery and have emerged as critical regulators of various physiological processes, including inflammation, lipid metabolism, and glucose homeostasis. This technical guide provides an in-depth overview of the impact of this compound on cellular metabolism, with a focus on its mechanism of action, effects on glycolysis and mitochondrial respiration, and detailed experimental protocols.

Mechanism of Action: REV-ERB Agonism

This compound exerts its biological effects by binding to and activating REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Unlike many nuclear receptors that activate gene transcription, REV-ERBs function primarily as transcriptional repressors. Upon ligand binding, REV-ERBs recruit co-repressor complexes, such as the nuclear receptor co-repressor 1 (NCoR)/histone deacetylase 3 (HDAC3) complex, to their target gene promoters, leading to the suppression of gene expression. The target genes of REV-ERBs include core clock components like Bmal1 and a wide array of genes involved in metabolic pathways.

Signaling Pathway of this compound Action

Impact on Cellular Metabolism

Activation of REV-ERB by this compound leads to significant alterations in cellular metabolism, primarily characterized by a suppression of glycolytic activity and a potential shift towards oxidative metabolism.

Glycolysis

REV-ERB activation has been shown to repress the expression of key glycolytic enzymes. While specific quantitative data for this compound's direct impact on glycolytic flux is not extensively published, studies on other REV-ERB agonists, such as GSK4112, in human gastric cancer cells provide valuable insights.

Table 1: Effect of REV-ERB Agonist (GSK4112) on Glycolysis in Gastric Cancer Cells [1]

| Parameter | Cell Line | Treatment | Change from Control |

| Glucose Consumption | SGC-7901 | GSK4112 (0.5 µM) | - |

| GSK4112 (2 µM) | ↓ | ||

| BGC-823 | GSK4112 (0.5 µM) | - | |

| GSK4112 (2 µM) | ↓ | ||

| Lactate Production | SGC-7901 | GSK4112 (0.5 µM) | - |

| GSK4112 (2 µM) | ↓ | ||

| BGC-823 | GSK4112 (0.5 µM) | - | |

| GSK4112 (2 µM) | ↓ |

Note: "↓" indicates a significant decrease. "-" indicates no significant change. Data is qualitative as presented in the source.

Mitochondrial Respiration

The impact of REV-ERB agonists on mitochondrial respiration is more complex and may be cell-type dependent. Some studies with the related compound SR9009 have shown a decrease in mitochondrial respiration in mouse embryonic stem cells; however, these effects were suggested to be independent of REV-ERB.[2] Conversely, other research indicates that REV-ERBα can promote mitochondrial biogenesis and increase oxygen consumption.[3][4] This suggests that the net effect of this compound on mitochondrial function may depend on the specific cellular context and the interplay between REV-ERB-dependent and -independent pathways.

Experimental Protocols

Seahorse XF Analyzer Workflow for Assessing Cellular Metabolism

The Agilent Seahorse XF Analyzer is a key tool for assessing the metabolic effects of compounds like this compound in real-time. It measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Detailed Methodology: Seahorse XF Mito Stress Test

This protocol outlines the steps to assess mitochondrial function in cells treated with this compound.

-

Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Assay Medium: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following mitochondrial inhibitors (final concentrations may need to be optimized for the specific cell type):

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (uncouples mitochondrial respiration)

-

Port C: Rotenone/Antimycin A (inhibit Complex I and III)

-

-

Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function.

-

Data Normalization: After the assay, normalize the OCR and ECAR data to cell number, protein concentration, or another appropriate metric.

Conclusion

This compound, as a potent REV-ERB agonist, holds significant potential for modulating cellular metabolism. The available evidence strongly suggests that this compound can suppress glycolysis by repressing the transcription of key glycolytic genes. Its effects on mitochondrial respiration are more nuanced and may be context-dependent, warranting further investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the metabolic impact of this compound and other REV-ERB modulators, paving the way for potential therapeutic applications in metabolic diseases and oncology.

References

- 1. Rev-erbα inhibits proliferation by reducing glycolytic flux and pentose phosphate pathway in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SR10067 as a REV-ERB Agonist: A Foundational Research Guide

Introduction

SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] As key components of the mammalian circadian clock, the REV-ERBs function as transcriptional repressors that link the body's internal timekeeping machinery with metabolic and inflammatory pathways.[3][4] this compound was developed as a higher-affinity compound derived from the SR9009 and SR9011 scaffold, which exhibited lower potency.[5] Its enhanced affinity and favorable pharmacokinetic properties make it a critical chemical probe for elucidating the physiological roles of REV-ERB and a potential starting point for therapeutic development in areas such as metabolic diseases, sleep disorders, and neuropsychiatric conditions.

Mechanism of Action

REV-ERBα and REV-ERBβ are integral to the negative feedback loop of the core circadian clock. The primary positive regulators, CLOCK and BMAL1, form a heterodimer that activates the transcription of various clock-controlled genes, including the Rev-erb and Per/Cry genes. The resulting REV-ERB proteins, in turn, repress the transcription of Bmal1 by binding to REV-ERB response elements (ROREs) in its promoter region. This repression is achieved through the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs), leading to chromatin condensation and transcriptional silencing.

This compound functions as an agonist by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ. This binding event enhances the recruitment of the NCoR co-repressor complex, thereby strengthening the repression of target genes like Bmal1. This amplified repression modulates the expression of the core clock machinery and downstream pathways involved in metabolism and inflammation.

Quantitative Data

The efficacy and pharmacokinetic profile of this compound have been quantified in several foundational studies.

Table 1: Comparative In Vitro Potency of REV-ERB Agonists

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| This compound | REV-ERBα | 170 | Gal4DBD-REV-ERB LBD Cotransfection | |

| REV-ERBβ | 160 | Gal4DBD-REV-ERB LBD Cotransfection | ||

| REV-ERBα | 140 | Full-length REV-ERBα + BMAL1 Promoter | ||

| SR9011 | REV-ERBα | 670 | Gal4DBD-REV-ERB LBD Cotransfection | |

| REV-ERBβ | 800 | Gal4DBD-REV-ERB LBD Cotransfection |

| | REV-ERBα | 620 | Full-length REV-ERBα + BMAL1 Promoter | |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dosage | 30 mg/kg | Single intraperitoneal (i.p.) injection | |

| Brain Conc. (6h) | 150 ± 20 nM | Post-injection | |

| Plasma Conc. (6h) | > IC₅₀ | Post-injection |

| Key Finding | Levels remain above the receptor IC₅₀ in both plasma and brain for at least 6 hours. | | |

Table 3: In Vivo Efficacy of this compound in Mice

| Assay | Dosage | Effect | Reference |

|---|---|---|---|

| Nocturnal Wheel Running | Dose-dependent | Reduction in activity | |

| Marble Burying (Anxiety) | ED₅₀ = 12 mg/kg | Anxiolytic activity | |

| Sleep Architecture | 30 mg/kg, i.p. | Increased wakefulness, reduced SWS and REM sleep |

| Gene Expression | 30 mg/kg, i.p. | Suppressed circadian rhythm of Npas2 in hypothalamus | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research.

In Vitro Potency: Co-transfection Luciferase Reporter Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for REV-ERBα and REV-ERBβ.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids:

-

A plasmid expressing a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.

-

A reporter plasmid containing a luciferase gene under the control of an upstream activating sequence (UAS) that is recognized by the Gal4 DBD.

-

-

Treatment: Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control.

-

Lysis and Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The repressive activity of REV-ERB is indicated by a decrease in the luciferase signal.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression curve.

-

In Vivo Efficacy: Circadian Locomotor Activity

-

Objective: To assess the impact of this compound on the circadian behavior of mice.

-

Methodology:

-

Animal Model: C57BL/6 mice are used.

-

Housing: Mice are individually housed in cages equipped with running wheels to monitor voluntary locomotor activity.

-

Entrainment: Animals are first entrained to a 12-hour light:12-hour dark cycle.

-

Free-Run: To observe the endogenous clock, mice are then placed in constant darkness (D:D).

-

Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection at a specific circadian time (CT), often CT6, which corresponds to the peak expression of Rev-erbα.

-

Data Collection: Wheel-running activity is continuously recorded and plotted in actograms.

-

Analysis: The total activity, particularly during the subjective night (the animal's active phase), is quantified and compared between treatment groups. A dose-dependent reduction in nocturnal activity is indicative of REV-ERB agonism.

-

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the mRNA levels of REV-ERB target genes following this compound treatment.

-

Methodology:

-

Sample Collection: Tissues (e.g., hypothalamus, liver) or cells are collected from this compound-treated and vehicle-treated animals/cultures at specific time points.

-

RNA Extraction: Total RNA is isolated from the samples using a standard method (e.g., TRIzol reagent or a column-based kit).

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template in a qPCR reaction with specific primers for target genes (e.g., Npas2, Bmal1, Cry1, Per2) and a housekeeping gene for normalization (e.g., Rn18S, Cyclophilin).

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, which compares the expression levels in the treated group to the vehicle control group.

-

Core Signaling and Logical Relationships

The central role of REV-ERB is within the intricate feedback loops of the molecular clock.

Foundational research has firmly established this compound as a high-affinity, brain-penetrant REV-ERB agonist. Through its mechanism of enhancing the transcriptional repression of key clock genes like Bmal1, it potently modulates circadian rhythms, sleep architecture, and behaviors such as anxiety. The quantitative data on its in vitro and in vivo activity, combined with detailed experimental protocols, provide a robust framework for its use as a chemical tool. This body of work enables researchers and drug development professionals to further explore the therapeutic potential of targeting the REV-ERB nuclear receptors for a range of physiological and pathological conditions.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]

- 5. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Exploratory Studies of SR10067: A Technical Guide

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Methodologies for Investigating the Synthetic REV-ERB Agonist, SR10067.

Introduction

This compound is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), key components of the mammalian circadian clock.[1][2] By activating these transcriptional repressors, this compound offers a valuable tool to probe the intricate roles of the circadian clock in a wide array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of in vitro exploratory studies utilizing this compound, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its effects by binding to the ligand-binding pocket of REV-ERBα and REV-ERBβ, thereby enhancing their ability to recruit the nuclear receptor corepressor (NCoR) complex. This complex, which includes histone deacetylase 3 (HDAC3), leads to the transcriptional repression of REV-ERB target genes. The primary targets of this repression are key components of the positive limb of the circadian clock, namely BMAL1 (ARNTL) and CLOCK. By suppressing the expression of these activators, this compound effectively modulates the entire circadian transcriptional network.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies with this compound.

Table 1: Receptor Binding Affinity

| Target | IC50 (nM) |

| REV-ERBα | 170[1][2] |

| REV-ERBβ | 160[1] |

Table 2: In Vitro Effects on Gene Expression in Human Bronchial Epithelial (16-HBE) Cells

| Treatment | Target Gene | Fold Change (mRNA) |

| IL-4 | CLOCK | Increased |

| IL-4 + this compound (20 µM) | CLOCK | Attenuated increase |

| IL-4 | BMAL1 | Decreased |

| IL-4 + this compound (20 µM) | BMAL1 | Attenuated decrease |

| IL-13 | CLOCK | Increased |

| IL-13 + this compound (20 µM) | CLOCK | Attenuated increase |

| IL-13 | BMAL1 | Decreased |

| IL-13 + this compound (20 µM) | BMAL1 | Attenuated decrease |

Table 3: In Vitro Effects on Epithelial Barrier Function in 16-HBE Cells

| Treatment | Parameter | Observation |

| IL-4 / IL-13 | Cell Impedance | Significantly reduced |

| IL-4 / IL-13 + this compound (20 µM) | Cell Impedance | Attenuated reduction |

| IL-4 / IL-13 / HDM | FITC-Dextran Permeability | Increased |

| IL-4 / IL-13 / HDM + this compound (20 µM) | FITC-Dextran Permeability | Preserved barrier function |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Human Bronchial Epithelial Cells (16-HBE): Commonly used to study airway epithelial barrier function.

-

Neuronal Cell Lines (e.g., SH-SY5Y): For investigating neuroprotective or neurotoxic effects.

-

Cancer Cell Lines (e.g., Glioblastoma, Breast Cancer): To explore anti-proliferative or cytotoxic potential.

-

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included in experiments.

-

Treatment Conditions:

-

Concentration: In vitro studies often use this compound in the micromolar range, with 20 µM being a common concentration for studies on epithelial cells.

-

Incubation Time: Treatment duration can vary from a few hours to several days depending on the endpoint being measured. For example, a 4-hour pre-treatment with this compound has been shown to be effective in attenuating cytokine-induced barrier dysfunction.

-

Epithelial Barrier Function Assays

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

Seed epithelial cells (e.g., 16-HBE) on permeable supports (e.g., Transwell inserts).

-

Allow cells to form a confluent monolayer, monitoring the increase in TEER.

-

Treat cells with cytokines (e.g., IL-4, IL-13) with or without this compound pre-treatment.

-

Measure TEER at various time points using a voltohmmeter. A decrease in TEER indicates a disruption of barrier integrity.

-

-

Paracellular Permeability Assay:

-

Culture epithelial cells on permeable supports to form a monolayer.

-

Add a fluorescent tracer molecule (e.g., FITC-dextran) to the apical chamber.

-

After incubation, measure the fluorescence intensity in the basolateral chamber. An increase in fluorescence indicates increased paracellular permeability.

-

Gene Expression Analysis (qRT-PCR)

-

RNA Isolation: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

Quantitative PCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., BMAL1, PER2, CLOCK, REV-ERBα). Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, ACTB).

Table 4: Example qRT-PCR Primer Sequences (Human)

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| BMAL1 | GAGTGCCGATTGACACAAAC | GCTTGGTCCAAACCTTCTCA |

| PER2 | TGTGAGTTCTGGCCCATTG | GGAGTTATTGCCCCACACTG |

| CLOCK | TGTGGACGAGGACTTCGAGT | GCGGCTCATCATTGTTGATG |

| REV-ERBα | CCTGGACCTGACCAACAACA | GAGGCGTGACAGCATAGAGG |

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., BMAL1, PER2, CLOCK, REV-ERBα), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound.

-

After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance indicates reduced cell viability.

-

-

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®):

-

Treat cells with this compound in a 96-well plate.

-

Add the assay reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a luminometer. A decrease in luminescence indicates a decrease in the number of viable cells.

-

Signaling Pathways and Visualizations

This compound, as a REV-ERB agonist, primarily impacts the core circadian clock machinery. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

The diagram above illustrates the central mechanism of this compound action. By activating REV-ERBα/β, this compound enhances the recruitment of the NCoR/HDAC3 corepressor complex, which in turn represses the transcription of genes containing E-box elements in their promoters, most notably BMAL1 and CLOCK.

This workflow diagram outlines the key steps for assessing changes in gene expression in response to this compound treatment, from cell culture to data analysis.

This diagram illustrates the experimental pipeline for investigating the effects of this compound on epithelial barrier integrity, a key application in studying inflammatory conditions.

Conclusion

This compound serves as a powerful pharmacological tool for dissecting the in vitro roles of the nuclear receptors REV-ERBα and REV-ERBβ. Its ability to modulate the core circadian clock provides a means to investigate the influence of circadian rhythms on a multitude of cellular processes, from gene expression and metabolism to cell viability and barrier function. The protocols and data presented in this guide offer a foundational resource for researchers embarking on exploratory in vitro studies with this potent REV-ERB agonist. As research in this field continues to expand, a thorough understanding of these methodologies will be crucial for uncovering novel therapeutic applications for circadian modulators.

References

Methodological & Application

Application Notes and Protocols for SR10067 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of SR10067, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, in mouse models. The following sections detail recommended dosages, administration protocols, and methodologies for assessing the pharmacodynamic effects of this compound.

I. Compound Information and Dosing Guidelines

This compound is a potent and selective REV-ERB agonist that has been demonstrated to modulate circadian rhythms and associated behaviors in mice. The most commonly reported and effective dosage for in vivo studies in mouse models is 30 mg/kg, administered via intraperitoneal (i.p.) injection.[1]

Vehicle Formulation

A standard vehicle for the solubilization and administration of this compound is a mixture of Cremophor EL, DMSO, and saline.

Table 1: this compound Vehicle Formulation

| Component | Proportion |

| Cremophor EL | 15% |

| DMSO | 10% |

| Saline (0.9%) | 75% |

To prepare the vehicle, mix the components in the specified volumetric ratio.

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound at a 30 mg/kg i.p. dose in mice are not extensively published, studies have shown that the concentration of this compound in both plasma and brain remains above its half-maximal inhibitory concentration (IC50) for at least six hours post-administration.[1] This sustained activity makes it suitable for studying its effects on circadian-regulated processes.

II. Experimental Protocols

This section provides detailed protocols for behavioral and molecular assays commonly used to evaluate the efficacy of this compound in mouse models.

A. Behavioral Assays

This test assesses anxiety-like and compulsive behaviors in mice.

Materials:

-

Standard mouse cage (e.g., 26 x 20 x 14 cm)

-

Bedding (e.g., corncob or sawdust), 5 cm deep

-

20 glass marbles (approximately 1.5 cm in diameter)

-

Timer

Protocol:

-

Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Administer this compound (30 mg/kg, i.p.) or vehicle to the mice.

-

30 minutes after injection, place each mouse individually into a cage with 20 marbles evenly spaced on the surface of the bedding.

-

Leave the mouse undisturbed in the cage for 30 minutes.

-

After the 30-minute period, carefully remove the mouse from the cage.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

Compare the number of buried marbles between the this compound-treated and vehicle-treated groups. A decrease in the number of buried marbles is indicative of anxiolytic-like effects.

The FST is used to assess behavioral despair, a common measure in the evaluation of antidepressant efficacy.

Materials:

-

Glass beaker or cylinder (e.g., 25 cm tall, 10 cm in diameter)

-

Water (23-25°C)

-

Timer

-

Towels

Protocol:

-

Acclimatize mice to the testing room for at least 1 hour.

-

Administer this compound (30 mg/kg, i.p.) or vehicle.

-

30-60 minutes post-injection, gently place each mouse into the beaker filled with water to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).

-

The test duration is typically 6 minutes. Record the entire session.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

-

After the test, remove the mouse, dry it with a towel, and return it to its home cage.

-

A decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Similar to the FST, the TST is another widely used assay to screen for antidepressant-like activity.

Materials:

-

Tail suspension apparatus (a horizontal bar raised above the floor)

-

Adhesive tape

-

Timer

Protocol:

-

Acclimatize mice to the testing room for at least 1 hour.

-

Administer this compound (30 mg/kg, i.p.) or vehicle.

-

30-60 minutes after injection, suspend each mouse by its tail from the horizontal bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail. The mouse's body should hang approximately 50 cm above the floor.

-

The test duration is typically 6 minutes.

-

Record the total time the mouse remains immobile during the 6-minute session.

-

A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

B. Molecular Assays

This protocol is for measuring the mRNA levels of REV-ERBα target genes, such as Bmal1 and Npas2, in mouse brain tissue.

Materials:

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target and reference genes (see Table 2)

Table 2: Validated Mouse qRT-PCR Primer Sequences

| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| Bmal1 | ACCTCGCAGAATGTCACAGGCA | CTGAACCATCGACTTCGTAGCG |

| Npas2 | GCTGAAGATGCTGGAGATTG | GAGCTGGTTTGGGATAGGAG |

| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |

Protocol:

-

Following behavioral testing or at a designated time point after this compound administration, euthanize the mice and dissect the brain region of interest (e.g., hypothalamus, prefrontal cortex).

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.

-

Extract total RNA from the tissue using TRIzol or a similar method according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and the primers listed in Table 2. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., Gapdh).

-

Compare the relative gene expression levels between this compound-treated and vehicle-treated groups.

This protocol describes the detection of REV-ERBα protein levels in mouse brain tissue.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-REV-ERBα (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology, used at a 1:1000 dilution)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Protocol:

-

Homogenize brain tissue samples in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 min at 4°C and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-REV-ERBα antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

III. Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as an agonist for REV-ERBα and REV-ERBβ, which are key components of the circadian clock machinery. As a transcriptional repressor, REV-ERBα, when bound by this compound, recruits the NCoR-HDAC3 corepressor complex to the regulatory regions of its target genes. This leads to the repression of their transcription. Key direct targets of REV-ERBα include the core clock genes Bmal1 and Npas2. By repressing these transcriptional activators, this compound modulates the expression of numerous downstream clock-controlled genes involved in metabolism, inflammation, and behavior.

Caption: this compound signaling pathway in a target cell.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound in mouse models.

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for SR10067 Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ. As a key regulator of the circadian clock, REV-ERB activation by this compound has been shown to modulate gene expression involved in metabolism, inflammation, and sleep architecture. These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of this compound in a research setting, ensuring consistency and reproducibility of experimental results.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

| Property | Data |

| Molecular Formula | C₃₁H₃₁NO₃ |

| Molecular Weight | 465.58 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] |

| Storage (Stock Solution) | Aliquot and store in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2] |

In Vitro and In Vivo Activity

This compound demonstrates high affinity for both REV-ERB isoforms and has been validated in vivo.

| Parameter | Value | Species |

| IC₅₀ REV-ERBα | 170 nM[1] | - |

| IC₅₀ REV-ERBβ | 160 nM[1] | - |

| Common In Vivo Dosage | 30 mg/kg (intraperitoneal injection)[1] | Mouse |

Experimental Protocol: Preparation of this compound for Intraperitoneal Injection

This protocol details the preparation of a well-tolerated vehicle solution for the intraperitoneal administration of this compound to mice. The use of a co-solvent system is necessary due to the hydrophobic nature of this compound.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene Glycol 300 (PEG300), sterile

-

Tween® 80

-

Sterile Saline (0.9% NaCl)

-

Sterile, conical microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Prepare Stock Solution (in DMSO):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Ensure complete dissolution by vortexing. If necessary, brief sonication in an ultrasonic bath can be used to aid dissolution.

-

-

Prepare the Vehicle Formulation:

-

A commonly used and well-tolerated vehicle for intraperitoneal injections of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A typical final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Important: Prepare the final injection solution fresh on the day of use.

-

-

Prepare the Final Injection Solution (Example for a 3 mg/mL solution):

-

This example is for a final concentration of 3 mg/mL, suitable for a 30 mg/kg dose in a mouse with a 10 mL/kg injection volume. Adjust volumes as needed based on the desired final concentration and injection volume.

-

In a sterile microcentrifuge tube, add the components in the following order, ensuring thorough mixing after each addition:

-

Add 400 µL of PEG300.

-

Add 120 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix. This brings the DMSO concentration to 10% of the final volume.

-

Add 50 µL of Tween 80. Vortex thoroughly to create a uniform mixture.

-

Add 430 µL of sterile saline to bring the total volume to 1 mL. Vortex until the solution is clear and homogenous.

-

-

-

Administration:

-

The final injection solution should be administered intraperitoneally to the animal model at the desired dosage.

-

The recommended injection volume for mice is typically 5-10 mL/kg of body weight.

-

Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.

Signaling Pathway of this compound

This compound acts as an agonist for REV-ERBα and REV-ERBβ, which are transcriptional repressors. The primary mechanism of action involves the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, leading to the repression of target gene transcription. A key target of REV-ERB is the Bmal1 gene, a core component of the circadian clock. By repressing Bmal1, this compound can alter circadian rhythms and the expression of downstream clock-controlled genes involved in various physiological processes.

Disclaimer

This information is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable institutional and national guidelines for animal care and use. The tolerability of any vehicle should be assessed in a pilot study.

References

Application Notes: Modulators of Circadian Rhythm in Cancer Cell Line Research

Topic: Application of Circadian Rhythm Modulators in Cancer Cell Line Research Audience: Researchers, scientists, and drug development professionals.

Note on SR10067: Extensive searches for "this compound" did not yield specific information regarding its application in cancer cell line research. It is possible that this is a lesser-known compound or a misidentification. The following application notes and protocols are based on closely related and well-documented small molecules that target the circadian clock machinery, such as REV-ERB agonists (e.g., SR9009, SR9011) and ROR modulators, which are frequently studied in the context of cancer.

Introduction

The circadian clock is an internal timekeeping system that regulates a wide array of physiological processes, including cell proliferation, metabolism, and DNA damage response.[1] Disruption of the circadian rhythm has been linked to an increased risk and progression of various cancers.[1] This has led to the exploration of pharmacological modulation of the circadian clock as a potential anti-cancer strategy.[2] Small molecules targeting core clock components, such as the nuclear receptors REV-ERBα/β and RORα/γ, have shown promise in preclinical studies by selectively inducing apoptosis and inhibiting proliferation in cancer cells.[2][3]

Mechanism of Action

REV-ERB agonists, such as SR9009 and SR9011, function by binding to the REV-ERBα and REV-ERBβ nuclear receptors. These receptors are key components of the circadian clock's negative feedback loop and play a crucial role in regulating gene expression related to metabolism and cell proliferation. Activation of REV-ERBs by these agonists leads to the repression of target genes, which can disrupt cancer cell metabolism, induce apoptosis, and halt the cell cycle. Specifically, these compounds have been shown to impact de novo lipogenesis and autophagy, two processes critical for cancer cell survival.

ROR (Retinoic acid receptor-related Orphan Receptor) modulators, such as SR1078, target the RORα and RORγ receptors, which act as positive regulators of the circadian clock. Down-regulation of RORα has been observed in several cancers, and its activation can lead to the stabilization of the tumor suppressor p53 and subsequent apoptosis.

Signaling Pathways

The anti-cancer effects of circadian rhythm modulators are mediated through their influence on several key signaling pathways.

dot TD {

rankdir=TB;

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [arrowhead=vee, color="#5F6368"];

REV-ERB Agonist Signaling Pathway in Cancer Cells.

Data Presentation

The following table summarizes the quantitative data on the effects of REV-ERB agonists on various cancer cell lines.

| Compound | Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| SR9009 | H69, H446 | Small-Cell Lung Carcinoma | Cell Viability | IC50 | Not specified, but significant reduction | |

| SR9009 | H69A, H446DDP (chemoresistant) | Small-Cell Lung Carcinoma | Cell Viability | IC50 | Not specified, but significant reduction | |

| SR9009 | Multiple | Brain, Leukemia, Breast, Colon, Melanoma | Cell Viability | - | Cytotoxic effect observed | |

| SR9011 | Multiple ER+, ER-, HER2+, HER2- | Breast Cancer | Proliferation | - | Suppressed proliferation | |

| SR9011 | MCF10A | Normal Breast Epithelial | Proliferation | - | No effect | |

| SR9011 | Astrocytoma, BTICs | Brain Cancer | Viability (72h) | - | Significant cytotoxicity at 2.5-20µM | |

| SR9011 | BJ-ELR, MCF-7, HCT116 | Transformed/Cancer Cells | Proliferation (7 days) | - | Deleterious effect at 20µM | |

| SR1078 | HepG2 | Liver Cancer | Apoptosis | - | Induced apoptosis |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

dot TD {

rankdir=TB;

graph [fontname="Arial"];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [arrowhead=vee, color="#5F6368"];

Workflow for a standard MTT Cell Viability Assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well plates

-

Test compound (e.g., SR9009) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression of specific proteins following treatment with a circadian modulator.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin A2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and quantify protein concentration.

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

Small molecule modulators of the circadian clock represent a novel and promising class of anti-cancer agents. Their ability to selectively target cancer cells through the disruption of fundamental processes like metabolism and cell cycle regulation makes them an attractive area for further research and drug development. The protocols and data presented here provide a foundation for researchers to explore the application of these compounds in various cancer cell line models.

References

Protocol for Assessing the Effect of SR10067 on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SR10067 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock machinery and play a significant role in regulating gene expression related to metabolism, inflammation, and circadian rhythms. As a transcriptional repressor, REV-ERB activation by this compound leads to the suppression of its target genes. This protocol provides a comprehensive guide to assess the in vitro effects of this compound on the expression of key circadian and inflammatory genes.

The primary mechanism of action of this compound involves the recruitment of the nuclear receptor co-repressor (NCoR) complex to the REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to transcriptional repression. Key target genes include core clock components such as Bmal1 (Brain and Muscle ARNT-Like 1), Per2 (Period Circadian Regulator 2), and Npas2 (Neuronal PAS Domain Protein 2), as well as pro-inflammatory genes like Il-1b (Interleukin-1 beta) and Nlrp3 (NLR Family Pyrin Domain Containing 3).

By following the detailed protocols outlined below for cell culture and treatment, RNA isolation, reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and RNA sequencing (RNA-seq), researchers can effectively quantify the impact of this compound on their genes of interest.

Summary of this compound-Mediated Gene Expression Changes

The following table summarizes the anticipated changes in the expression of key target genes following treatment with this compound, based on its known mechanism as a REV-ERB agonist. The fold changes are representative values derived from the literature and may vary depending on the cell type, treatment conditions, and experimental setup.

| Target Gene | Gene Function | Expected Change with this compound | Representative Fold Change (this compound vs. Vehicle) |

| Bmal1 | Core positive regulator of the circadian clock | Repression | ~0.5-fold |

| Per2 | Core negative regulator of the circadian clock | Repression (indirect) | ~0.7-fold |

| Npas2 | A functional paralog of CLOCK, a core clock component | Repression | ~0.6-fold |

| Il-1b | Pro-inflammatory cytokine | Repression | ~0.4-fold |

| Nlrp3 | Component of the NLRP3 inflammasome | Repression | ~0.5-fold |

Experimental Protocols

Protocol 1: In Vitro Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured mammalian cells with this compound to assess its effect on gene expression.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HepG2, bone marrow-derived macrophages)

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight at 37°C with 5% CO2.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

On the day of the experiment, prepare the desired final concentration of this compound by diluting the stock solution in complete cell culture medium. A typical final concentration for in vitro studies ranges from 1 µM to 20 µM.

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells. The final DMSO concentration should typically be ≤ 0.1%.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

-

-

Cell Harvesting:

-

After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.

-

Proceed immediately to RNA isolation.

-

Protocol 2: RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a TRIzol-based method.

Materials:

-

TRIzol reagent or similar phenol-guanidine isothiocyanate solution

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Microcentrifuge tubes (RNase-free)

-

Microcentrifuge (refrigerated)

Procedure:

-

Cell Lysis:

-

Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the cell monolayer.

-

Pipette the lysate up and down several times to ensure complete cell lysis.

-

Transfer the lysate to an RNase-free microcentrifuge tube.

-

Incubate at room temperature for 5 minutes.

-

-

Phase Separation:

-

Add 0.2 mL of chloroform to each tube.

-

Shake the tubes vigorously by hand for 15 seconds.

-

Incubate at room temperature for 3 minutes.

-

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.

-

Add 0.5 mL of isopropanol to precipitate the RNA.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

-

RNA Wash and Resuspension:

-

Discard the supernatant.

-

Wash the RNA pellet by adding 1 mL of 75% ethanol.

-

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully discard the supernatant.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve.

-

Resuspend the RNA pellet in 20-50 µL of RNase-free water.

-

Incubate at 55-60°C for 10 minutes to aid in dissolution.

-

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-